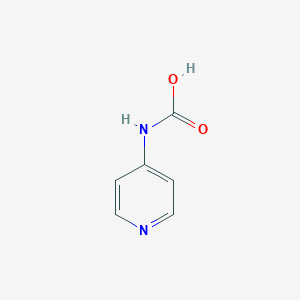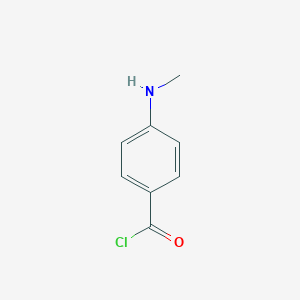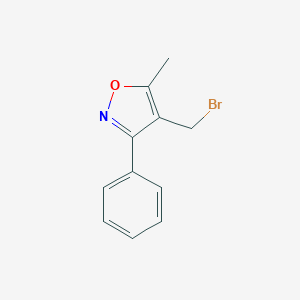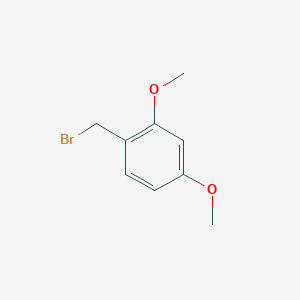![molecular formula C7H5N3O B064250 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde CAS No. 169888-58-8](/img/structure/B64250.png)
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound contains a triazole ring fused with a pyridine ring and an aldehyde group at position 7. The presence of these functional groups makes it a potent pharmacophore for drug development.
Mécanisme D'action
The mechanism of action of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde varies depending on its biological activity. For example, in anticancer activity, it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In antimicrobial activity, it disrupts the cell membrane of microorganisms, leading to their death. In antiviral activity, it inhibits the replication of viruses by targeting viral enzymes.
Effets Biochimiques Et Physiologiques
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has been found to have several biochemical and physiological effects. It has been shown to modulate the activity of enzymes such as tyrosinase, acetylcholinesterase, and carbonic anhydrase. It also affects the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been found to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for long periods. However, it has some limitations, such as its low solubility in water, which can affect its bioavailability. It also has limited selectivity, which can lead to off-target effects.
Orientations Futures
There are several future directions for research on [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde. One direction is to explore its potential as a scaffold for developing new drugs with improved selectivity and efficacy. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, its potential as a diagnostic tool for diseases such as cancer and Alzheimer's disease can be explored. Finally, its pharmacokinetic and pharmacodynamic properties can be further investigated to optimize its use in clinical settings.
In conclusion, [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde is a promising compound with diverse biological activities. Its synthesis methods are efficient, and it has several advantages for lab experiments. Its potential as a scaffold for drug development and its biochemical and physiological effects make it an interesting subject for future research.
Méthodes De Synthèse
There are several methods for synthesizing [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde. One of the most commonly used methods is the reaction of 2-aminopyridine with formic acid and sodium azide in the presence of a catalyst. Another method involves the reaction of 2-amino-5-nitropyridine with hydrazine hydrate and sodium azide in the presence of a catalyst. These methods are efficient and provide good yields of the desired product.
Applications De Recherche Scientifique
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has been extensively studied for its biological activities. It has been found to exhibit anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic activities. It has also been studied for its potential as a scaffold for developing new drugs.
Propriétés
Numéro CAS |
169888-58-8 |
|---|---|
Nom du produit |
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde |
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
triazolo[1,5-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-7-3-1-2-6-4-8-9-10(6)7/h1-5H |
Clé InChI |
PUYNQOJTVAIGAA-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=NN2C(=C1)C=O |
SMILES canonique |
C1=CC2=CN=NN2C(=C1)C=O |
Synonymes |
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



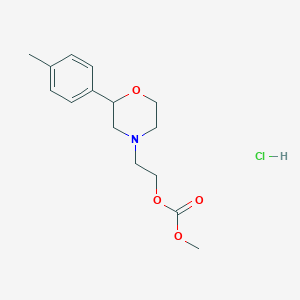
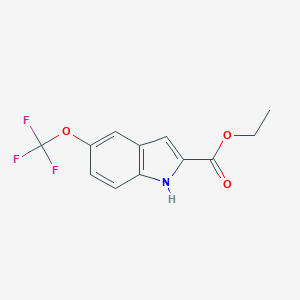
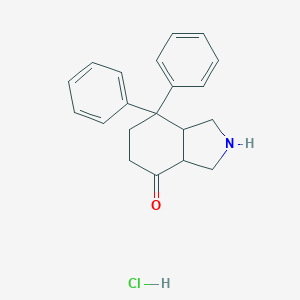
![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)

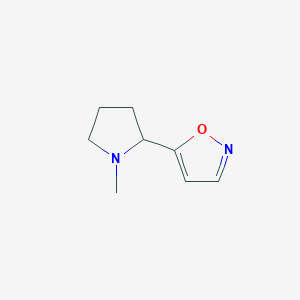
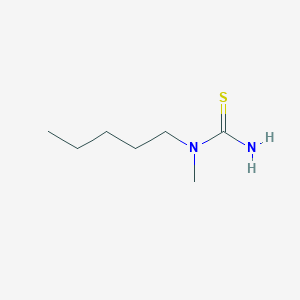
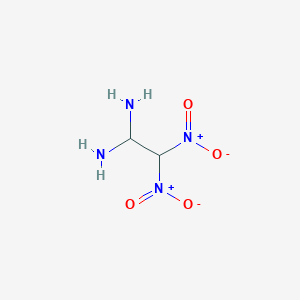
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)
